6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid
CAS No.:
Cat. No.: VC15870222
Molecular Formula: C12H9ClO4
Molecular Weight: 252.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9ClO4 |
|---|---|
| Molecular Weight | 252.65 g/mol |
| IUPAC Name | 5-chloro-6-prop-2-enoxy-1-benzofuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H9ClO4/c1-2-3-16-10-6-9-7(4-8(10)13)5-11(17-9)12(14)15/h2,4-6H,1,3H2,(H,14,15) |
| Standard InChI Key | FOQOINKTNKMNLY-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Cl |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid features a benzofuran core (a fused benzene and furan ring) substituted at the 5-position with chlorine, the 6-position with an allyloxy group (-O-CH₂-CH=CH₂), and the 2-position with a carboxylic acid (-COOH). The IUPAC name, 5-chloro-6-prop-2-enoxy-1-benzofuran-2-carboxylic acid, reflects this substitution pattern . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉ClO₄ | |
| Molecular Weight | 252.65 g/mol | |
| CAS Registry Numbers | 1352494-47-3, 1774901-87-9 | |
| SMILES | C=CCOC₁=C(C=C₂C=C(OC₂=C₁)C(=O)O)Cl | |
| InChIKey | FOQOINKTNKMNLY-UHFFFAOYSA-N |
The allyloxy group introduces steric bulk and potential reactivity sites for further functionalization, while the chlorine atom may enhance metabolic stability in biological systems.
Physicochemical Data
Synthetic Methodologies
Established Routes
While no direct synthesis protocols for 6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid are reported, analogous benzofurans are typically synthesized via:
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Cyclization of Precursors: Friedel-Crafts acylation or Claisen rearrangement of allyl ethers to form the benzofuran core .
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Radical Annulation: Metal-free approaches using persulfate oxidants, as exemplified by Li et al. (2022) for carbamoylated chroman-4-ones .
A plausible route involves the radical decarboxylation of 2-(allyloxy)arylaldehydes in the presence of oxamic acids, though this requires experimental validation .
Optimization Strategies
Critical reaction parameters for benzofuran synthesis include:
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Solvent: Dimethyl sulfoxide (DMSO) enhances radical stability and reaction efficiency .
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Oxidant: Ammonium persulfate ((NH₄)₂S₂O₈) facilitates radical generation under mild conditions .
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Temperature: Reactions typically proceed at 60–80°C to balance kinetics and selectivity .
Gram-scale synthesis feasibility is suggested by analogous protocols yielding 77% isolated product .
Biological Activities and Applications
Industrial and Research Applications
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Medicinal Chemistry: The carboxylic acid moiety enables derivatization into amides or esters for drug discovery .
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Agrochemicals: Structural analogs are explored as herbicides and fungicides.
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Material Science: Benzofuran-based polymers with optoelectronic properties .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: ¹H NMR predicts signals at δ 6.8–7.5 ppm (aromatic protons), δ 5.8–6.2 ppm (allyl CH₂=CH-), and δ 12.5 ppm (carboxylic acid -COOH) .
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Mass Spectrometry: ESI-MS expected to show [M-H]⁻ ion at m/z 251.0 .
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates benzofuran analogs .
Recent Developments and Future Directions
Advances in Synthesis
The 2022 report by Li et al. on persulfate-mediated radical annulation underscores the potential for metal-free, scalable synthesis of allyloxy-substituted heterocycles . Adapting this methodology could streamline the production of 6-(Allyloxy)-5-chlorobenzofuran-2-carboxylic acid.
Research Opportunities
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